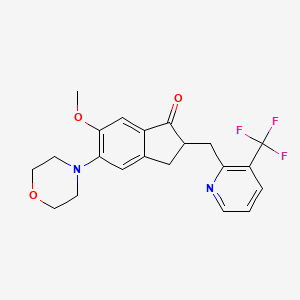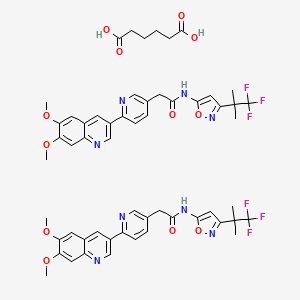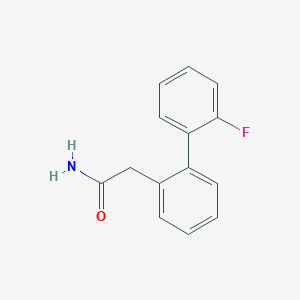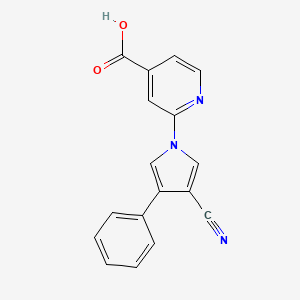
2-(3-Cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27841045-Compound-133” involves a one-pot three-component domino coupling reaction. The reaction includes indandione, 6-aminouracil or 4-aminocoumarin, and isatin or 5-bromoisatin, using polyethylene glycol-sulfonic acid as a catalyst in aqueous media at 70°C .
Industrial Production Methods: While specific industrial production methods for “PMID27841045-Compound-133” are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: “PMID27841045-Compound-133” undergoes various chemical reactions, including:
Oxidation: Catalyzed by xanthine dehydrogenase/oxidase, leading to the formation of uric acid.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Involves xanthine dehydrogenase/oxidase and oxygen.
Reduction: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles or electrophiles depending on the reaction type.
Major Products:
Oxidation: Uric acid.
Reduction and Substitution: Products vary based on the specific reagents and conditions used.
Scientific Research Applications
“PMID27841045-Compound-133” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-catalyzed reactions and oxidative stress mechanisms.
Biology: Investigated for its role in purine metabolism and its effects on cellular oxidative stress.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in biochemical assays.
Mechanism of Action
The mechanism of action of “PMID27841045-Compound-133” involves its interaction with xanthine dehydrogenase/oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, contributing to the generation of reactive oxygen species . The compound’s effects are mediated through its binding to the enzyme’s active site, inhibiting its activity and modulating purine metabolism .
Comparison with Similar Compounds
“PMID27841045-Compound-133” can be compared with other compounds that interact with xanthine dehydrogenase/oxidase, such as:
Allopurinol: A well-known inhibitor of xanthine oxidase used in the treatment of gout.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and higher potency.
Topiroxostat: A newer xanthine oxidase inhibitor with unique pharmacokinetic properties.
Uniqueness: Its interaction with xanthine dehydrogenase/oxidase and the resulting modulation of oxidative stress pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(3-cyano-4-phenylpyrrol-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H11N3O2/c18-9-14-10-20(11-15(14)12-4-2-1-3-5-12)16-8-13(17(21)22)6-7-19-16/h1-8,10-11H,(H,21,22) |
InChI Key |
XMNOTSLRNISRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2C#N)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)
![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)
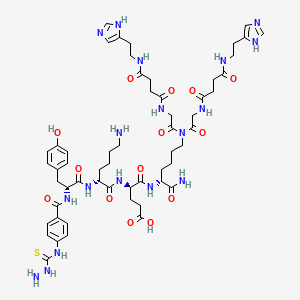

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)
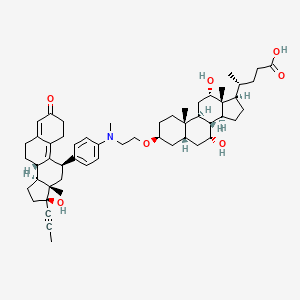
![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)
